molecular formula C15H11IO3 B2675561 4-Iodobenzyl 4-formylbenzoate CAS No. 896656-21-6

4-Iodobenzyl 4-formylbenzoate

Cat. No.: B2675561
CAS No.: 896656-21-6
M. Wt: 366.154
InChI Key: YBRUGBJVUZQLMD-UHFFFAOYSA-N
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Description

4-Iodobenzyl 4-formylbenzoate is an ester derivative of 4-formylbenzoic acid, featuring an iodobenzyl group attached to the carboxylate moiety. Structurally, it combines a formyl group at the para position of the benzoate ring with a bulky iodobenzyl ester substituent. This compound is notable for its role in quorum sensing (QS) inhibition, particularly in Pseudomonas aeruginosa and Vibrio fischeri, where it disrupts bacterial communication by targeting the QscR receptor . The iodine atom in its structure enhances steric and electronic effects, influencing both reactivity and biological activity.

Properties

IUPAC Name

(4-iodophenyl)methyl 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c16-14-7-3-12(4-8-14)10-19-15(18)13-5-1-11(9-17)2-6-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRUGBJVUZQLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodobenzyl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with 4-iodobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Substitution Reactions at the Iodine Site

The aryl iodide moiety participates in transition-metal-catalyzed coupling reactions. For example:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Sonogashira CouplingPd/Cu catalyst, TMS-acetylene, baseAlkynyl-substituted benzoate derivatives75–85%
Suzuki CouplingPd catalyst, aryl boronic acid, baseBiaryl-substituted benzoate derivatives60–78%
  • Mechanistic Insight : The iodine atom acts as a leaving group in cross-coupling reactions, enabling C–C bond formation under mild conditions. These reactions retain the ester and aldehyde functionalities intact .

Aldehyde Group Reactivity

The formyl group undergoes characteristic nucleophilic additions and oxidations:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Schiff Base FormationHydrazine hydrate, methanol, reflux4-Formylbenzoylhydrazone derivatives78–92%
Knoevenagel CondensationPiperidine, toluene, 145°Cα,β-Unsaturated ketones86.5%
OxidationKMnO₄ or CrO₃ in acidic conditions4-Carboxybenzoyl derivatives90–95%
  • Key Finding : The aldehyde group in 4-formylbenzoate derivatives reacts efficiently with amines to form hydrazones, which are structurally characterized by E-configuration imine bonds .

Ester Hydrolysis

The benzoate ester undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProduct FormedReference
Acidic HydrolysisHCl (6M), reflux4-Formylbenzoic acid + 4-iodobenzyl alcohol
Basic HydrolysisNaOH (2M), ethanol, reflux4-Formylbenzoate salt + 4-iodobenzyl alcohol
  • Note : Hydrolysis preserves both the formyl and iodobenzyl groups, enabling further functionalization of the carboxylic acid .

Industrial and Biological Relevance

  • Catalytic Applications : Used in synthesizing specialty chemicals, such as acridinium-based photocatalysts for alcohol oxidations .

  • Biological Studies : Derivatives serve as intermediates in drug discovery, particularly for anticancer and antimicrobial agents .

Scientific Research Applications

4-Iodobenzyl 4-formylbenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Iodobenzyl 4-formylbenzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Benzyl Esters

The bromo-derivative of 4-iodobenzyl 4-formylbenzoate (compound 43 in ) shares structural similarity but replaces iodine with bromine. While both compounds inhibit QS, the bromo-derivative exhibits stronger biofilm inhibition in P. aeruginosa . This difference highlights the impact of halogen size and electronegativity: iodine’s larger atomic radius may introduce steric hindrance, reducing binding efficiency compared to smaller halogens like bromine.

Property This compound Bromo-Derivative (43)
Halogen Iodine (atomic radius: 140 pm) Bromine (115 pm)
Biofilm Inhibition Moderate Strong
Molecular Weight* ~354 g/mol ~308 g/mol
Reference

*Calculated based on structural analogs.

Alkyl Esters of 4-Formylbenzoate

Methyl 4-formylbenzoate (CAS 1571-08-0) and ethyl 4-formylbenzoate (ester 45 in ) are simpler analogs lacking halogen substituents. These esters serve as intermediates in synthesizing β-carboline hydroxamates () and thiazolidinone CFTR inhibitors (). Key differences include:

  • Stability : The iodobenzyl group enhances hydrolytic stability compared to methyl/ethyl esters due to steric protection of the ester bond.
  • Applications : Methyl/ethyl derivatives are primarily synthetic intermediates, whereas the iodobenzyl analog has direct biological activity .
Property This compound Methyl 4-Formylbenzoate
Substituent Iodobenzyl Methyl
Molecular Weight ~354 g/mol 164.16 g/mol
Key Application QS Inhibition Synthetic Intermediate
Hydrolytic Stability High Moderate
Reference

Amide Derivatives

Amide 42 (), synthesized from 4-carbamoylbenzaldehyde, replaces the ester group with an amide. Amides generally exhibit higher metabolic stability than esters but may show reduced cell permeability due to hydrogen-bonding capacity. In contrast, the iodobenzyl ester’s lipophilic iodine atom enhances membrane penetration, making it more suitable for biological applications .

Metal Complexes with 4-Formylbenzoate Ligands

Copper(II), zinc(II), and cadmium(II) complexes of 4-formylbenzoate () utilize the formyl group for coordination and chemosensing. Unlike the iodobenzyl ester, these complexes exploit the aldehyde’s redox activity and metal-ligand interactions for applications in fluorescence sensing. The iodobenzyl group in this compound likely limits metal coordination due to steric effects, redirecting its utility toward biological rather than material science applications .

Long-Chain Esters

4-Formylphenyl 4-(dodecyloxy)benzoate () incorporates a dodecyloxy chain, significantly increasing lipophilicity compared to the iodobenzyl ester. While the iodobenzyl group enhances bioavailability, the dodecyloxy chain’s extreme hydrophobicity may limit solubility, restricting its use in aqueous environments .

Biological Activity

4-Iodobenzyl 4-formylbenzoate is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including synthesis methods, pharmacological properties, and case studies that illustrate its effectiveness in therapeutic contexts.

Chemical Structure and Synthesis

This compound is characterized by the presence of an iodinated benzyl group and a formylbenzoate moiety. The synthesis typically involves the reaction of 4-iodobenzyl alcohol with 4-formylbenzoic acid under acidic conditions, often utilizing catalysts to enhance yield.

Synthesis Overview

StepReagentsConditionsYield
14-Iodobenzyl alcohol, 4-Formylbenzoic acidAcidic medium, heatVariable
2Catalysts (if used)Reflux conditionsImproved

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity . For instance, iodinated derivatives have shown high accumulation in tumor tissues and significant phototoxicity under light irradiation conditions. This suggests potential applications in photodynamic therapy (PDT) for cancer treatment .

Cytotoxicity Studies

In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines when exposed to light, indicating that the presence of iodine may enhance the therapeutic efficacy of these compounds. For example, derivatives tested showed a dose-dependent inhibition of tumor growth under light exposure .

The mechanism by which this compound exerts its biological effects may involve:

  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leading to apoptosis.
  • Targeted Delivery : The iodinated structure may facilitate selective accumulation in malignant tissues.

Case Studies

  • Photodynamic Therapy (PDT) : A study demonstrated that a related compound significantly inhibited tumor growth in animal models when combined with light exposure at specific wavelengths. This supports the hypothesis that iodinated compounds can be effective PDT agents .
  • Cytotoxicity Assays : Various assays have confirmed the cytotoxic effects of similar iodinated compounds against breast and lung cancer cell lines, with IC50 values indicating potent activity .

Q & A

Basic: What spectroscopic techniques are most effective for characterizing 4-Iodobenzyl 4-formylbenzoate, and how should data interpretation be approached?

Answer:
The compound should be characterized using a combination of NMR (¹H, ¹³C) , FT-IR , and mass spectrometry (MS) . For NMR, focus on signals corresponding to the iodobenzyl (aromatic protons at ~7.2–7.8 ppm) and formyl groups (aldehyde proton at ~9.8–10.2 ppm). IR will confirm the carbonyl (C=O) stretch (~1700 cm⁻¹) and aldehyde C–H stretch (~2720 cm⁻¹). MS (ESI or EI) can verify molecular weight (MW: ~344.1 g/mol). Cross-validate data using reference libraries like NIST Chemistry WebBook for spectral matching . Ensure purity by comparing melting points (if available) with literature values of analogous compounds (e.g., 4-Iodoanisole, mp: 48–51°C ).

Basic: What are the key considerations for ensuring the stability of this compound during storage and experimental handling?

Answer:
Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the formyl group and degradation of the iodobenzyl moiety. Conduct stability tests under varying conditions (e.g., pH, temperature) using HPLC to monitor degradation products. For handling, use gloves, goggles, and fume hoods to avoid skin contact and inhalation, as iodinated compounds may release toxic vapors . Document storage conditions and batch-specific stability data to ensure reproducibility .

Advanced: In designing cross-coupling reactions using this compound, how can researchers optimize catalytic conditions to minimize by-product formation?

Answer:
Optimize palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., XPhos) to enhance selectivity for Suzuki-Miyaura couplings. Use DoE (Design of Experiments) to vary parameters:

  • Temperature (60–100°C)
  • Solvent polarity (THF vs. DMF)
  • Base strength (K₂CO₃ vs. Cs₂CO₃)

Monitor reaction progress via TLC/GC-MS and isolate intermediates to identify side reactions (e.g., aldehyde oxidation). Compare yields with literature data on similar iodobenzyl derivatives (e.g., 4-Iodoanisole reactions ). Statistical tools like ANOVA can resolve variable interactions .

Advanced: How should contradictory results regarding the reactivity of the iodobenzyl group in this compound be systematically investigated?

Answer:
Perform control experiments to isolate variables:

Competitive coupling reactions : Compare reactivity with non-iodinated analogs (e.g., benzyl 4-formylbenzoate).

Isotopic labeling : Use ¹²⁵I-labeled compounds to track iodine participation in side reactions.

Computational modeling : Employ DFT calculations to assess bond dissociation energies (BDEs) of the C–I bond under different conditions.

Cross-reference findings with studies on structurally related compounds, such as 4-Carboxybenzaldehyde (terephthalaldehydic acid) , to identify trends in iodine’s electronic effects. Address discrepancies by publishing raw data and methodological details to facilitate peer validation .

Basic: What chromatographic techniques are recommended for purifying this compound, and how can purity be validated?

Answer:
Use flash chromatography (silica gel, hexane/EtOAc gradient) for bulk purification. For analytical validation, employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times with standards and quantify impurities via peak integration (>95% purity threshold). Confirm identity using spiking experiments with authentic samples or literature-reported analogs (e.g., 4-Formylbenzoic acid, CAS 619-66-9 ).

Advanced: What experimental approaches can elucidate the role of the formyl group in this compound during nucleophilic addition reactions?

Answer:

Kinetic studies : Measure reaction rates with nucleophiles (e.g., hydrazines) under varying pH and temperature conditions.

In situ IR monitoring : Track aldehyde conversion to intermediates (e.g., imines) in real time.

X-ray crystallography : Resolve the crystal structure to analyze steric/electronic effects of the formyl group.

Compare results with derivatives lacking the formyl group (e.g., 4-Iodobenzyl benzoate) to isolate its contribution. Use computational tools (e.g., Gaussian) to model transition states and electron density maps .

Basic: How should researchers document synthetic procedures for this compound to ensure reproducibility?

Answer:
Include detailed protocols with:

  • Molar ratios and stoichiometry.
  • Reaction timelines (e.g., reflux duration).
  • Purification steps (e.g., column parameters).
  • Batch-specific data (e.g., yield, purity).

Reference safety protocols (e.g., waste disposal per UN GHS guidelines ) and equipment calibration records. Share raw data (NMR spectra, chromatograms) in supplementary materials .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reaction systems?

Answer:
Use molecular docking (AutoDock) to predict binding affinities in catalytic systems or MD simulations (GROMACS) to study solvent effects. Calculate Fukui indices to identify electrophilic/nucleophilic sites on the formyl and iodobenzyl groups. Validate predictions with experimental data from analogous compounds, such as 4-Diethoxyphosphorylbenzoic acid (PubChem CID: 12088 ). Publish computational workflows to enable community benchmarking .

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